molecular formula C7H14ClNO2 B2910193 (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 1808723-01-4

(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No. B2910193
M. Wt: 179.64
InChI Key: DVBIGQLMSHBUNO-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride , commonly referred to as AMCA HCl , is a chiral amino acid derivative . Its chemical structure consists of a cyclopentane ring with an amino group and a carboxylic acid group attached. The stereochemistry at positions 1 and 2 is designated as (1R,2S).



Synthesis Analysis

The synthesis of AMCA HCl involves several steps, including the resolution of racemic mixtures to obtain the desired enantiomer. Researchers have explored various synthetic routes, such as asymmetric hydrogenation or enzymatic resolution. The choice of method depends on the desired enantiopurity and overall yield.



Molecular Structure Analysis

AMCA HCl’s molecular formula is C₆H₁₁NO₂·HCl . The compound exists as a white crystalline powder. Its three-dimensional structure reveals the cyclopentane ring, the amino group, and the carboxylic acid moiety. The stereochemistry plays a crucial role in its biological activity.



Chemical Reactions Analysis

AMCA HCl participates in various chemical reactions, including amidation, esterification, and peptide bond formation. It serves as a building block for peptide synthesis and drug development. Researchers have investigated its reactivity with other functional groups, leading to the creation of novel derivatives.



Physical And Chemical Properties Analysis


  • Solubility : AMCA HCl is soluble in water and polar organic solvents.

  • Melting Point : The compound melts at a specific temperature (approximately 150°C).

  • Stability : It is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.


Safety And Hazards


  • Toxicity : AMCA HCl is generally considered safe at therapeutic doses. However, excessive consumption may lead to adverse effects.

  • Handling Precautions : Researchers and laboratory personnel should follow standard safety protocols when working with AMCA HCl.

  • Environmental Impact : Proper disposal methods are essential to prevent environmental contamination.


Future Directions


  • Biological Studies : Investigate AMCA HCl’s pharmacological properties, including receptor binding, enzymatic activity, and cellular effects.

  • Drug Development : Explore its potential as a therapeutic agent, such as in antimicrobial or anticancer drug design.

  • Chiral Synthesis : Optimize synthetic routes for enantiopure AMCA HCl.

  • Structural Modifications : Design derivatives with improved properties.


: NY Times: How Tall Is Mount Everest? For Nepal, It’s a Touchy Question
: Wikipedia: Mount Everest


properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBIGQLMSHBUNO-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.